N-cyclopropyl-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide

Description

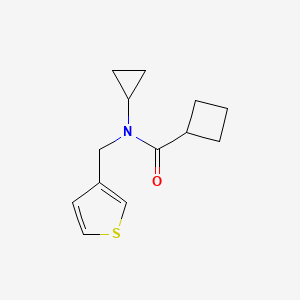

N-cyclopropyl-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide is a synthetic organic compound characterized by a cyclobutanecarboxamide backbone with two distinct substituents on the nitrogen atom: a cyclopropyl group and a thiophen-3-ylmethyl moiety.

Properties

IUPAC Name |

N-cyclopropyl-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NOS/c15-13(11-2-1-3-11)14(12-4-5-12)8-10-6-7-16-9-10/h6-7,9,11-12H,1-5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSFSIMUHXRXPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N(CC2=CSC=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-cyclopropyl-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the cyclopropyl and thiophen-3-ylmethyl groups, followed by their incorporation into the cyclobutanecarboxamide framework. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

N-cyclopropyl-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

N-cyclopropyl-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Comparisons

The compound N-[3-hydroxy-3-(thiophen-3-yl)propyl]cyclobutanecarboxamide (CAS: 2034356-61-9) serves as a structurally related analog . Key differences include:

- Nitrogen Substituents : The target compound features a cyclopropyl group and a thiophen-3-ylmethyl substituent, whereas the analog has a 3-hydroxy-3-(thiophen-3-yl)propyl chain.

- Functional Groups : The analog contains a hydroxyl group, increasing hydrophilicity, while the target compound’s cyclopropyl group likely enhances lipophilicity and steric hindrance.

Table 1: Structural and Molecular Comparisons

Physicochemical Properties

- Lipophilicity : The cyclopropyl group in the target compound may increase logP compared to the hydroxyl-containing analog, favoring membrane permeability in biological systems.

- Stability : Cyclopropane’s ring strain could render the target compound susceptible to metabolic oxidation, while the analog’s hydroxyl group might predispose it to phase II conjugation (e.g., glucuronidation).

Biological Activity

N-cyclopropyl-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique cyclobutane ring structure, which is substituted with a cyclopropyl group and a thiophene moiety. The molecular formula can be represented as follows:

- Molecular Formula : C₁₁H₁₃N₃OS

- Molecular Weight : 233.31 g/mol

This structure contributes to its pharmacological properties, influencing how the compound interacts with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that this compound may act as a modulator of various signaling pathways, particularly those involved in inflammation and pain response.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are crucial in inflammatory processes.

- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), influencing cellular signaling and responses.

Anti-inflammatory Properties

Studies have indicated that this compound exhibits significant anti-inflammatory effects. In vitro assays demonstrate that the compound can reduce the production of pro-inflammatory cytokines in activated macrophages.

Analgesic Effects

Preclinical models suggest that this compound possesses analgesic properties, potentially providing relief from pain through its action on central nervous system pathways.

Case Studies and Research Findings

- In Vitro Studies :

- Animal Models :

Data Tables

| Study Type | Findings | Concentration Tested | Effect Observed |

|---|---|---|---|

| In Vitro | Reduction in TNF-alpha production | 10 µM | 50% reduction |

| Animal Model | Decrease in paw edema | 5 mg/kg | Significant reduction |

| Pharmacokinetics | Half-life estimation | - | 4 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.